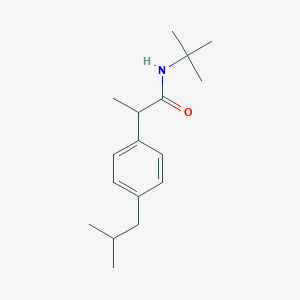![molecular formula C22H29N5O2S B5530455 N-(1-methyl-2-{2-[4-(4-methylphenyl)-1-piperazinyl]ethyl}-1H-benzimidazol-5-yl)methanesulfonamide](/img/structure/B5530455.png)
N-(1-methyl-2-{2-[4-(4-methylphenyl)-1-piperazinyl]ethyl}-1H-benzimidazol-5-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound falls within the category of benzimidazole derivatives known for their potential in various therapeutic areas due to their significant biological activities. The structure and functionality of the molecule suggest its significance in medicinal chemistry, particularly in the development of novel therapeutic agents.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including this compound, typically involves the construction of the benzimidazole core followed by various functionalization steps. For instance, one approach might involve nucleophilic substitution reactions to introduce the sulfonyl and piperazinyl groups, crucial for the compound's biological activity (Abdellatif, Moawad, & Knaus, 2014)[^1^].
Molecular Structure Analysis
The molecular structure of such compounds is critical in determining their interaction with biological targets. Studies on similar molecules have shown that the presence of a sulfonyl group and a piperazinyl moiety can significantly affect the compound's binding affinity and selectivity towards specific receptors (Jacobs, Chan, & O'Connor, 2013)[^2^].
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution, which is pivotal for introducing different substituents that modulate the compound's biological activity. The chemical reactivity is influenced by the electron-withdrawing or donating nature of the substituents, affecting the molecule's overall properties and activity (Sawant-Basak et al., 2018)[^3^].
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are influenced by the molecular structure. For instance, the sulfonyl group might enhance solubility in aqueous media, which is beneficial for biological applications. The crystal structure analysis provides insights into the molecule's conformation and intermolecular interactions, impacting its physical properties (Naveen et al., 2007)[^4^].
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, are crucial for understanding the compound's behavior in biological systems. The presence of a piperazinyl group could impart basic properties, affecting the compound's interaction with biological targets and its metabolic stability (Ghorbani‐Vaghei & Veisi, 2010)[^5^].
- Abdellatif, K. R. A., Moawad, A., & Knaus, E. E. (2014). Synthesis of new 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles: a search for novel nitric oxide donor anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(21), 5015-5021. Access here.
- Jacobs, D. L., Chan, B., & O'Connor, A. R. (2013). N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide: prospective ligands for metal coordination. Acta Crystallographica Section C, 69(Pt 11), 1397-1401. Access here.
- Sawant-Basak, A., et al. (2018). Metabolism of a 5HT6 Antagonist. Drug Metabolism and Disposition, 46, 934-942. Access here.
- Naveen, S., et al. (2007). Synthesis and Crystal Structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine. Molecular Crystals and Liquid Crystals, 474, 67-76. Access here.
- Ghorbani‐Vaghei, R., & Veisi, H. (2010). The application of poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N′, N′-tetrabromobenzene-1,3-disulfonamide. Molecular Diversity, 14, 249-256. Access here.
特性
IUPAC Name |
N-[1-methyl-2-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]benzimidazol-5-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S/c1-17-4-7-19(8-5-17)27-14-12-26(13-15-27)11-10-22-23-20-16-18(24-30(3,28)29)6-9-21(20)25(22)2/h4-9,16,24H,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSNEFAPIRVJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CCC3=NC4=C(N3C)C=CC(=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-{2-[4-(4-methylphenyl)piperazin-1-yl]ethyl}-1H-benzimidazol-5-yl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B5530382.png)
![4-(3-{[4-(cyclopropylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5530393.png)
![methyl 3-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)carbonyl]-5-methoxybenzoate](/img/structure/B5530402.png)
![N-(3-fluoro-4-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5530404.png)
![N'-[4-(diethylamino)benzylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5530426.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5530433.png)
![methyl 4-[2-(2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoyl)carbonohydrazonoyl]benzoate](/img/structure/B5530440.png)
![1-(3-chlorophenyl)-4-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]-2-piperazinone](/img/structure/B5530447.png)
![4-[(2-bromobenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5530460.png)
![4-(1H-imidazol-2-yl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]piperidine](/img/structure/B5530466.png)

![N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-methoxybenzamide](/img/structure/B5530473.png)
![N-[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5530484.png)